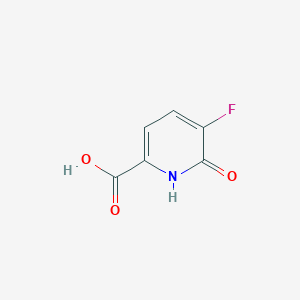![molecular formula C14H10Cl2F3NO2S B1450650 2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide CAS No. 2197054-61-6](/img/structure/B1450650.png)
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide
Übersicht
Beschreibung
“2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” is a chemical compound with the molecular formula C14H10Cl2F3NO2S and a molecular weight of 384.20 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” consists of a benzenesulfonamide core with two chlorine atoms and a [2-methyl-3-(trifluoromethyl)phenyl] group attached .Physical And Chemical Properties Analysis
The physical and chemical properties of “2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide” include a molecular weight of 384.20 . Further specific properties such as melting point, boiling point, and density were not available in the search results.Wissenschaftliche Forschungsanwendungen
Structural and Molecular Studies
Sterically hindered structural isomers of related benzenesulfonamide compounds have been synthesized and structurally characterized, with their crystal and molecular-electronic structures investigated through X-ray single crystal diffraction and ab initio quantum-chemical calculations. These studies are crucial for understanding the intrinsic properties of such molecules and their potential applications in various fields, including material sciences and pharmacology (Rublova et al., 2017).
Synthesis and Characterization
The synthesis and characterization of derivatives of benzenesulfonamides have been a focal point in recent research. These studies involve the preparation of novel compounds by reacting benzenesulfonamide derivatives with various reagents, leading to the formation of compounds with potential antimicrobial, anticancer, and other biological activities. The structures of these synthesized compounds are often elucidated using techniques such as NMR, IR, and mass spectrometry (Çetin Bayrak, 2021), (Iqbal et al., 2006).
Biological Potential and Enzyme Inhibition
Certain benzenesulfonamide derivatives have been synthesized and evaluated for their biological potential. These include enzyme inhibition capabilities against enzymes like AChE and BChE, highlighting their potential in addressing diseases related to enzyme malfunction. The compounds' structures, enzyme inhibition potency, and antioxidant properties have been explored, providing insights into their therapeutic potential (Kausar et al., 2019).
Photodynamic Therapy and Photosensitizer Properties
Certain benzenesulfonamide derivatives have been found to exhibit properties valuable for photodynamic therapy, particularly in the treatment of cancer. These compounds show high singlet oxygen quantum yield and appropriate photodegradation quantum yield, making them promising candidates for use as Type II photosensitizers in cancer treatment (Pişkin et al., 2020).
Antibacterial Agents
The synthesis of novel benzenesulfonamide derivatives as potent antibacterial agents has been an area of active research. These compounds have been shown to possess strong antibacterial properties against various bacterial strains, indicating their potential as effective agents in combating bacterial infections (Abbasi et al., 2015).
Eigenschaften
IUPAC Name |
2,4-dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2F3NO2S/c1-8-10(14(17,18)19)3-2-4-12(8)20-23(21,22)13-6-5-9(15)7-11(13)16/h2-7,20H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGGHDLANVEQTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NS(=O)(=O)C2=C(C=C(C=C2)Cl)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2F3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-N-[2-methyl-3-(trifluoromethyl)phenyl]benzenesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-1-methyl-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1450570.png)


![tert-Butyl 3,7-diazabicyclo[3.3.1]nonane-3-carboxylate hydrochloride](/img/structure/B1450575.png)
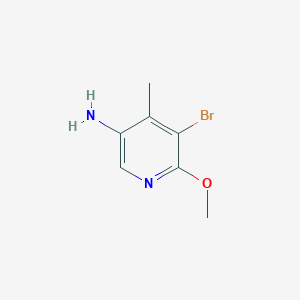

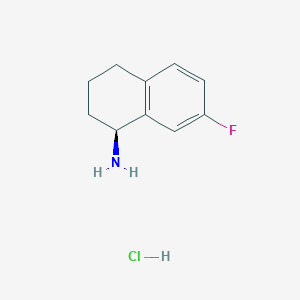

![6-Bromo-3,5-dimethylimidazo[1,2-a]pyridine](/img/structure/B1450581.png)
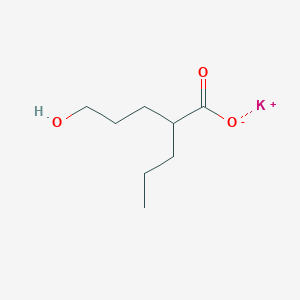
![3-Fluoro-3-[2-(trifluoromethoxy)phenyl]pyrrolidine hydrochloride](/img/structure/B1450584.png)
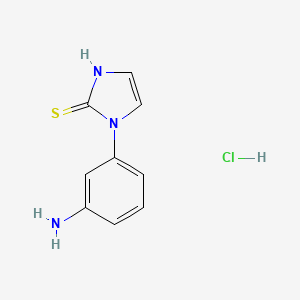
![2-[(4-t-Butylcyclohexyl)amino]butan-1-ol oxalate](/img/structure/B1450587.png)
